5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C6H4ClF3N2 |
|---|---|
Molecular Weight |
196.56 g/mol |
IUPAC Name |
5-(chloromethyl)-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-11-3-12-5(4)6(8,9)10/h2-3H,1H2 |
InChI Key |
OJMZONPLXZSSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Starting from 4-(Trifluoromethyl)pyrimidine Derivatives
One common strategy involves starting with 4-(trifluoromethyl)pyrimidin-2(1H)-ones or related derivatives, followed by chloromethylation at the 5-position. Research shows that selective O-alkylation and subsequent functional group transformations can be employed to access chloromethylated trifluoromethylpyrimidines.
For example, brominated enaminones and enones derived from 4-(trifluoromethyl)pyrimidinones can be converted to chloromethyl derivatives through halogenation and nucleophilic substitution steps under acidic conditions (e.g., reflux with concentrated HCl).
The chloromethylation typically uses formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group selectively at the 5-position of the pyrimidine ring.
Trifluoromethylation of Chloromethylpyrimidines
Alternatively, chloromethylpyrimidines can be trifluoromethylated using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of oxidants or catalysts.
A notable method involves trifluoromethylation of uracil derivatives with sodium trifluoromethanesulfinate and organic peroxides in aqueous media, followed by chlorination with phosphoryl chloride (POCl3) to yield chlorinated trifluoromethylpyrimidines.
This two-step process is environmentally benign and sustainable compared to older methods that use toxic gaseous reagents and harsh solvents.
Halogen Exchange and Fluorination Techniques
In some cases, halogen exchange reactions are used to convert dichloropyrimidines to mixed chloro-fluoro or trifluoromethyl derivatives by treatment with antimony trifluoride or hydrofluoric acid under controlled temperature and pressure.
For example, 2,4-dichloro-5-trichloromethyl-pyrimidine can be converted to 2,4-difluoro-5-trifluoromethyl-pyrimidine by reaction with anhydrous hydrofluoric acid at 142°C under nitrogen pressure, with continuous removal of hydrogen chloride.
Such halogen exchange methods can be adapted to prepare chloromethyl-trifluoromethylpyrimidines by controlling reaction parameters.
- Comparative Data Table of Key Preparation Methods
- Research Findings and Optimization Insights
The trifluoromethylation of uracil derivatives using sodium trifluoromethanesulfinate and organic peroxides in water is a significant advancement, offering a safer and more sustainable route to trifluoromethylpyrimidines, which can then be chlorinated to the target compound.
Chloromethylation reactions require careful control of acidity and temperature to avoid over-chlorination or side reactions. Formaldehyde and hydrochloric acid under reflux provide good selectivity for the 5-position chloromethylation.
Halogen exchange reactions using antimony trifluoride and antimony pentachloride at elevated temperatures allow for the preparation of mixed halogenated trifluoromethylpyrimidines, which can be purified by vacuum distillation.
The use of continuous flow reactors and optimized catalysts in industrial settings enhances reaction control, yield, and purity, although detailed industrial protocols are proprietary.
- Conclusion
The preparation of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine involves sophisticated synthetic strategies combining chloromethylation and trifluoromethylation steps. Recent advances emphasize environmentally friendly and sustainable methods, such as aqueous trifluoromethylation of uracil derivatives followed by chlorination. Alternative halogen exchange and direct functionalization methods provide additional routes with varying complexity and yields. Optimization of reaction conditions, including temperature, catalysts, and solvents, is critical to achieving high purity and yield. The compound’s dual functional groups enable its use as a versatile intermediate in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Production of sulfoxides or sulfones.
Reduction: Generation of dihydropyrimidine compounds.
Scientific Research Applications
Biological Activities
The biological activities of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine derivatives have been extensively studied:
Anticancer Activity
- Mechanism : Compounds derived from this pyrimidine demonstrate significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, fluorinated pyrimidines are known to interfere with thymidylate synthase, a crucial enzyme in DNA synthesis .
- Case Studies : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. These studies often employ the MTT assay to evaluate cell viability post-treatment .
Antifungal Activity
- Efficacy : Recent studies have shown that some derivatives possess potent antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests revealed inhibition rates comparable to established antifungal agents like tebuconazole .
- Application : These compounds could serve as potential candidates for agricultural applications to combat fungal diseases in crops.
Insecticidal Properties
- Biological Testing : The insecticidal activity of certain trifluoromethyl pyrimidines has been assessed against pests like Spodoptera frugiperda and Mythimna separata. Although their efficacy was lower than some commercial insecticides, they still showed promise as alternatives or in combination therapies .
Data Summary
The following table summarizes the biological activities of selected derivatives of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine:
| Compound | Anticancer Activity (IC50) | Antifungal Activity (%) | Insecticidal Activity (%) |
|---|---|---|---|
| Compound A | 5 µg/ml (PC3) | 96.76% (B. cinerea) | 45% (S. frugiperda) |
| Compound B | 10 µg/ml (K562) | 82.73% (S. sclerotiorum) | 30% (M. separata) |
| Compound C | 7 µg/ml (A549) | 100% (B. cinerea) | 25% (M. separata) |
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The chloromethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural properties of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine with analogs:
Key Observations :
- Substituent Position : The position of the chloromethyl and trifluoromethyl groups significantly affects reactivity. For example, 5-(Chloromethyl)-2-phenylpyrimidine (position 5-CH2Cl) is more reactive in nucleophilic substitutions than 2-Chloro-4-(trifluoromethyl)pyrimidine (position 2-Cl) due to steric and electronic factors .
- Melting Points: Derivatives with aromatic substituents (e.g., 2-phenyl) exhibit higher melting points (96–198°C) compared to non-aromatic analogs .
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine (Hypothetical Pathway)
Trifluoromethyl Introduction : Use of LiAlH4 or trifluoromethylating agents (e.g., CF3Cu) to install -CF3 at position 4 .
Chloromethylation : Reaction of hydroxymethyl intermediates with SOCl2 or PCl5 to generate the -CH2Cl group .
Comparison with Other Compounds:
- 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile : Synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with trifluoromethyl cyanide .
- 5-Chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine : Prepared by hydroxylation of 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one .
Spectral Data Comparison
- IR Spectroscopy: 5-(Chloromethyl)-6-methyl-2-phenylpyrimidine: Peaks at 3445 cm⁻¹ (N-H), 725 cm⁻¹ (C-Cl) .
- 1H NMR :
- 5-(Chloromethyl)-6-methyl-2-phenylpyrimidine : δ 4.30 (s, 2H, CH2Cl), δ 1.80 (s, 3H, CH3) .
Biological Activity
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, contributing to the compound's pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, anti-inflammatory effects, and mechanisms of action.
The molecular formula of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is with a molecular weight of approximately 196.56 g/mol. The presence of the chloromethyl and trifluoromethyl groups significantly influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClF₃N₂ |
| Molecular Weight | 196.56 g/mol |
| IUPAC Name | 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine |
| CAS Number | [Not specified] |
Anticancer Activity
Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant anticancer activity. For instance, derivatives of pyrimidine with similar structures have been synthesized and tested against various cancer cell lines, including A375 (melanoma), MCF-7 (breast cancer), and DU145 (prostate cancer) .
One study reported that specific derivatives showed IC50 values as low as 2.27 µM against chronic myelogenous leukemia (K562) cells, indicating potent antiproliferative effects . The introduction of the chloromethyl group is believed to enhance the binding affinity to target proteins involved in cancer progression.
Anti-inflammatory Effects
In addition to anticancer properties, 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine derivatives have been evaluated for their anti-inflammatory activities. A study highlighted that certain pyrimidine derivatives exhibited significant inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.
The mechanisms through which 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as COX-2.
- Receptor Binding : The trifluoromethyl group enhances the compound's ability to bind to specific receptors, modulating cellular signaling pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Anticancer Activity
A notable study involved synthesizing a series of pyrimidine derivatives, including 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, which were screened for their anticancer activity using the NCI-60 human tumor cell line panel. The results indicated that certain derivatives significantly reduced cell viability across multiple cancer types .
Study on Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory properties of pyrimidine derivatives. It was found that compounds with the trifluoromethyl group effectively suppressed COX-2 activity, demonstrating their potential as therapeutic agents for inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
